![molecular formula C6H5ClN4O B1604121 6-cloro-2-metil[1,2,4]triazolo[4,3-b]piridazin-3(2H)-ona CAS No. 65866-54-8](/img/structure/B1604121.png)

6-cloro-2-metil[1,2,4]triazolo[4,3-b]piridazin-3(2H)-ona

Descripción general

Descripción

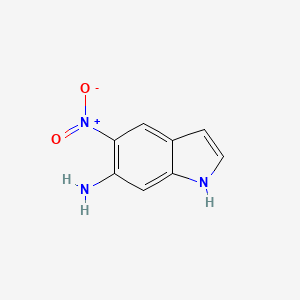

“6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound with the molecular formula C5H3ClN4O . It is a member of the triazolo[4,3-b]pyridazine class of compounds .

Synthesis Analysis

The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For example, a compound was synthesized by chlorination at 70-75°C, and a higher temperature decreased its yield . The key intermediate was prepared by reaction with NH2NHCO2C2H5 in 1-butanol .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The exact molecular structure of “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” would require more specific information or computational chemical data .Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors . They have been synthesized as potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.55652 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional information or resources .Aplicaciones Científicas De Investigación

Agentes neuroprotectores y antineuroinflamatorios

Los compuestos con el andamiaje de triazol-piridazina, como la 6-cloro-2-metil[1,2,4]triazolo[4,3-b]piridazin-3(2H)-ona, se han estudiado por sus posibles propiedades neuroprotectoras y antineuroinflamatorias. La investigación indica que estos compuestos pueden inhibir la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en las células microgliales humanas, que son factores clave en la neuroinflamación. Además, pueden reducir la expresión de marcadores de estrés del retículo endoplásmico (RE) y marcadores de apoptosis en las células neuronales humanas, lo que sugiere un papel en la neuroprotección .

Materiales energéticos

El esqueleto estructural de los derivados de triazol-piridazina se está explorando para crear materiales energéticos muy térmicamente estables. La presencia de sustituyentes como los grupos cloro y metilo puede mejorar potencialmente la estabilidad y el rendimiento de estos materiales, haciéndolos adecuados para aplicaciones que requieren alta resistencia térmica .

Inhibición de quinasas para terapia contra el cáncer

Los derivados de triazol-piridazina se han investigado por su capacidad para inhibir las tirosina quinasas receptoras como c-Met, que están implicadas en la progresión del cáncer. La inhibición de estas quinasas puede conducir al desarrollo de terapias contra el cáncer dirigidas, ya que estos compuestos pueden interferir selectivamente con las vías de señalización de las células cancerosas .

Propiedades antioxidantes

La investigación sobre los derivados de triazol-piridazina también ha revelado propiedades antioxidantes. Estos compuestos pueden actuar como captadores de radicales libres, protegiendo las células del estrés oxidativo, que es un factor que contribuye a muchas enfermedades crónicas .

Agentes antimicrobianos

El motivo estructural de la triazol-piridazina se está explorando por su potencial antimicrobiano. Compuestos como la This compound pueden servir como base para desarrollar nuevos agentes antimicrobianos que puedan combatir cepas resistentes de bacterias y otros patógenos .

Direcciones Futuras

The future directions for “6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” and similar compounds could involve further exploration of their potential biological activities. For instance, triazole compounds have been synthesized as potential antiviral and antimicrobial agents , and they could be further studied for these and other potential applications.

Mecanismo De Acción

Target of Action

The primary target of 6-Chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Análisis Bioquímico

Biochemical Properties

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus preventing the phosphorylation of key proteins required for cell cycle progression . This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and promoting cell death pathways . The compound has been shown to affect cell signaling pathways, particularly those involved in cell proliferation and survival. It also influences gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, forming stable complexes that inhibit the enzyme’s activity . This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . The compound also interacts with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses . These interactions are facilitated by the compound’s unique chemical structure, which allows it to form multiple hydrogen bonds and hydrophobic interactions with its targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of CDK2 activity and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and metabolic processes.

Dosage Effects in Animal Models

The effects of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .

Metabolic Pathways

6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

Within cells and tissues, 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins.

Subcellular Localization

The subcellular localization of 6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it modulates gene expression and other nuclear processes . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Propiedades

IUPAC Name |

6-chloro-2-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-10-6(12)11-5(9-10)3-2-4(7)8-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUZYQQYVGWIFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629491 | |

| Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65866-54-8 | |

| Record name | 6-Chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

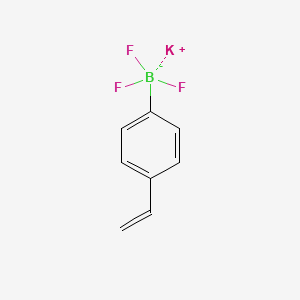

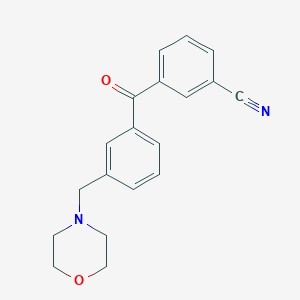

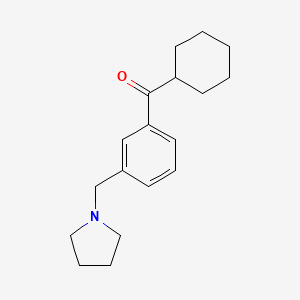

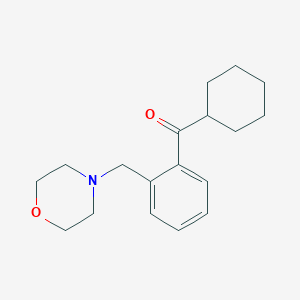

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.